molecular formula C20H24N2O3 B2526290 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(o-tolyl)urea CAS No. 2034406-33-0

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2526290
CAS RN: 2034406-33-0
M. Wt: 340.423
InChI Key: RJUSXGIRFAERCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
BenchChem offers high-quality 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(o-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(o-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research into ureas and sulfamides derived from 1-aminotetralins, which share structural similarities with the compound , has shown promising anticancer activity. Specifically, certain analogues demonstrated significant cytotoxic activity against human glioblastoma and prostate cancer cell lines. These findings suggest potential anticancer applications for compounds with similar structures (Özgeriş et al., 2017).

Chemical Synthesis and Structural Analysis

Efforts towards synthesizing and analyzing the structures of compounds related to 1-aminotetralins have provided insights into their chemical behavior and potential applications in material science or drug development. For example, the synthesis and crystal structure analysis of certain tetrahydronaphthalenes during efforts towards the total synthesis of natural products highlight the versatility of these compounds in synthetic organic chemistry (Kaiser et al., 2023).

Receptor Binding and Activity

Studies on derivatives of 6-methoxynaphthalen-1-yl and their binding activity at sigma receptors indicate potential applications in neurological research and therapy. The modifications on the piperidine ring of these compounds have been explored for selective binding and activity, showcasing the therapeutic potential of these molecules in treating neurological disorders or as tools in neuroscientific research (Berardi et al., 2005).

Conformational Studies and Chemical Interactions

Research into conformational adjustments in urea and thiourea-based assemblies, including compounds with naphthalene structures, underscores the significance of these molecules in understanding hydrogen bonding and molecular self-assembly. Such studies contribute to the development of advanced materials and molecular devices, by elucidating the principles governing molecular interactions and assembly (Phukan & Baruah, 2016).

Pharmacological Potential

The synthesis and investigation of urea derivatives targeting soluble epoxide hydrolase (sEH) demonstrate the pharmacological potential of these compounds. Enantioselective urea inhibitors have been developed, revealing the importance of stereochemistry in enhancing the activity and selectivity of these inhibitors, which could be crucial in treating chronic diseases such as hypertension and diabetes (Manickam et al., 2016).

properties

IUPAC Name

1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-6-3-4-8-18(14)22-19(23)21-13-20(24)11-5-7-15-12-16(25-2)9-10-17(15)20/h3-4,6,8-10,12,24H,5,7,11,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUSXGIRFAERCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.